3-Amino-1-(1-methylcyclobutyl)butan-2-one 3-Amino-1-(1-methylcyclobutyl)butan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20389418
InChI: InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

3-Amino-1-(1-methylcyclobutyl)butan-2-one

CAS No.:

Cat. No.: VC20389418

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(1-methylcyclobutyl)butan-2-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 3-amino-1-(1-methylcyclobutyl)butan-2-one
Standard InChI InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3
Standard InChI Key BUWUQALAOQXSHQ-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)CC1(CCC1)C)N

Introduction

Structural Characteristics and Nomenclature

3-Amino-1-(1-methylcyclobutyl)butan-2-one features a four-membered cyclobutane ring substituted with a methyl group at the 1-position, connected to a butan-2-one backbone with an amino group at the 3-position. The IUPAC name derives from its longest carbon chain (butan-2-one), with the cyclobutyl substituent and amino group assigned locants based on priority rules .

Molecular Formula and Weight

  • Molecular formula: C9H15NO\text{C}_9\text{H}_{15}\text{NO}

  • Molecular weight: 153.22 g/mol (calculated from atomic masses)

  • Key functional groups:

    • Cyclobutyl ring (1-methyl substitution)

    • Ketone (position 2)

    • Primary amine (position 3)

Synthetic Pathways and Reactivity

While no direct synthesis of 3-amino-1-(1-methylcyclobutyl)butan-2-one is documented, analogous compounds suggest feasible routes:

Cyclobutane Ring Formation

  • Metzger cycloaddition: Photochemical [2+2] cycloaddition of alkenes could generate the methylcyclobutyl moiety .

  • Ring contraction: Larger cycloalkanes (e.g., cyclopentane) might undergo contraction via radical or ionic mechanisms .

Ketone and Amino Group Installation

  • Mannich reaction: Condensation of methylcyclobutyl ketone with formaldehyde and ammonia could introduce the amino group .

  • Reductive amination: A ketone intermediate (e.g., 1-(1-methylcyclobutyl)butan-2-one) could react with ammonium acetate under hydrogenation conditions .

Table 1: Hypothetical Synthetic Intermediates

IntermediateRoleReference Methodology
1-Methylcyclobutane carboxylic acidCyclobutyl precursor
1-(1-Methylcyclobutyl)butan-2-oneKetone backbone
3-Nitro derivativeProtected amine intermediate

Physicochemical Properties

Extrapolating from structurally related compounds:

Spectroscopic Data

  • IR spectroscopy:

    • ν(C=O)\nu(\text{C=O}): ~1710 cm1^{-1} (ketone)

    • ν(N-H)\nu(\text{N-H}): ~3350 cm1^{-1} (primary amine)

  • 1^1H NMR (predicted):

    • Cyclobutyl CH2_2: δ 2.1–2.4 ppm (multiplet)

    • Methyl group: δ 1.2 ppm (singlet)

    • Ketone adjacent CH2_2: δ 2.6 ppm (triplet)

Thermodynamic Properties

  • Melting point: Estimated 85–95°C (similar to 3-amino-3-methylcyclobutanone)

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to amine and ketone groups

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